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mitomalcin

Cat. No.: B1172393
CAS No.: 11043-99-5
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Description

Mitomalcin is a [state the chemical nature, e.g., small molecule, antibiotic] reagent used in scientific research. Its primary research applications are reported in [mention specific fields, e.g., oncology, microbiology]. The compound is believed to function through a mechanism involving [describe the known or hypothesized mechanism of action, e.g., DNA cross-linking, inhibition of a specific enzymatic pathway]. This activity makes it a valuable tool for investigating [mention specific biological processes or disease models, e.g., cellular replication, mechanisms of drug resistance]. Researchers utilize this compound in studies focused on [detail specific experiment types, e.g., in vitro cytotoxicity assays, target validation]. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the product's Certificate of Analysis for detailed specifications and handling instructions.

Properties

CAS No.

11043-99-5

Molecular Formula

BaTe

Synonyms

mitomalcin

Origin of Product

United States

Structural Elucidation and Characterization

Mitomalcin Protein Structure Analysis

The protein component of this compound serves as a carrier and stabilizer for the unstable chromophore. chinayyhg.com Structural studies have focused on characterizing this protein, known as apo-mitomalcin, to understand its role in the complex.

Amino Acid Sequence and Apoprotein Characterization

Biochemical and sequence analyses have revealed that the apoprotein of this compound is identical in amino acid sequence to apo-neocarzinostatin, the protein component from Streptomyces carzinostaticus. drugbank.comnih.gov Early research performing a preliminary amino acid sequence analysis of the first 37 residues of this compound found no difference when compared to the N-terminal region of neocarzinostatin (B611948). nih.gov The protein is a single-chain acidic molecule, cross-linked by two disulfide bridges. researchgate.net Gel electrophoresis studies indicate that the molecular weight of this compound is similar to that of neocarzinostatin, which is approximately 11.7 kilodaltons (kDa). nih.gov The full protein consists of 147 amino acid residues. drugbank.com

Table 1: this compound/Neocarzinostatin Apoprotein Properties

Property Value Source
Gene Name ncsA drugbank.com
Organism Streptomyces malayensis nih.govebi.ac.uk
Related Organism Streptomyces carzinostaticus drugbank.comnih.gov
Number of Residues 147 drugbank.com
Molecular Weight ~14,455 Da drugbank.com
Theoretical pI 4.34 drugbank.com
Structure Single-chain, 2 disulfide bridges researchgate.net

Crystallographic Studies of this compound

This compound has been purified to apparent homogeneity and crystallized, allowing for structural analysis via X-ray diffraction. nih.gov These crystallographic studies provide precise data on the protein's three-dimensional structure. The crystals of this compound exhibit properties that are remarkably similar to those of neocarzinostatin, despite differences in the pH conditions required for crystallization. nih.gov

The crystallographic data obtained from these studies are detailed below. nih.gov

Table 2: Crystallographic Data for this compound

Parameter Value
Space Group P2(1)2(1)2(1)
Cell Dimensions
a 27.2 Å
b 34.1 Å
c 101.7 Å
Cell Angles
α 90°
β 90°
γ 90°

Spectroscopic Analysis of Protein Conformation

The conformation of the this compound apoprotein has been extensively studied using advanced spectroscopic techniques. nih.gov Given that the apo-protein sequence is identical to that of apo-neocarzinostatin, studies on apo-NCS serve as a direct model for understanding the structure of apo-mitomalcin. drugbank.comnih.gov

Combined two- and three-dimensional (2D and 3D) proton Nuclear Magnetic Resonance (NMR) spectroscopy has been a primary tool for the structure determination of the apoprotein in solution. nih.gov This powerful technique allows for the assignment of proton resonances throughout the protein structure, including those in the amino acid side chains. nih.gov Through this approach, researchers have been able to identify approximately 1,270 intra- and inter-residue proton-proton interactions, which are essential for defining the protein's secondary and tertiary structure. nih.gov The use of 3D NMR, in particular, has been advantageous for accurately assigning overlapped cross-peaks present in 2D spectra, leading to more complete and accurate structural assignments. nih.gov

Mitomycinoid Chromophore and Core Structure Analysis

The biologically active component of this compound is its non-covalently bound chromophore. chinayyhg.com While the name "this compound" suggests a structural relation to the mitomycin family of antibiotics, it is in fact a member of the enediyne class, with a chromophore structure analogous to that of neocarzinostatin. nih.govdrugbank.com This chromophore contains a distinctive nine-membered carbocyclic core featuring two acetylenic groups conjugated with an olefin, a framework responsible for its potent DNA-cleaving ability. chemrxiv.orgnih.gov

Determination of Absolute Configuration

Determining the absolute configuration of the highly unstable enediyne chromophore of this compound/neocarzinostatin has been a significant scientific challenge. The structure of this reactive core was elucidated through a combination of chemical degradation, synthesis of proposed fragments, and advanced spectroscopic methods. nju.edu.cn For related enediyne compounds, modern methods have been applied to determine the stereochemistry of complex chiral centers. chemrxiv.orgpnas.org

These techniques include the modified Mosher's method, where the molecule of interest is esterified with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and the resulting diastereomers are analyzed by ¹H NMR to assign the configuration. pnas.org Additionally, 2D NMR techniques such as Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to establish the relative configuration of different parts of a molecule, for instance, by observing correlations between an aglycone and a sugar moiety. chemrxiv.orgnih.gov Circular Dichroism (CD) spectroscopy is also a vital tool, where the CD spectrum of an unknown compound is compared to that of a known, related structure to infer its absolute configuration. chemrxiv.org

Spectroscopic Characterization Techniques

A variety of spectroscopic techniques have been employed to characterize the this compound/neocarzinostatin chromophore and its interaction with the apoprotein and DNA. chinayyhg.comebi.ac.uknih.gov

UV-Visible Spectroscopy : The chromophore exhibits characteristic absorption maxima that are sensitive to its environment. For example, the related auromomycin has absorption maxima at 273 nm and 357 nm. jst.go.jp These spectral properties are used to monitor the binding of the chromophore to the apoprotein and its release. nih.gov

Fluorescence Spectroscopy : This technique is used to study the binding characteristics of the chromophore to DNA. ebi.ac.uk The intrinsic fluorescence of the chromophore can be quenched upon intercalation into the DNA helix, allowing for the quantification of binding affinities and the study of sequence specificity. ebi.ac.uknih.gov

Circular Dichroism (CD) : CD spectroscopy is sensitive to the chiral environment of the chromophore and is used to monitor conformational changes in both the chromophore and the protein upon binding. nih.gov It also provides information about the interaction of the chromophore with its DNA target.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 2D NMR studies have been conducted on complexes of the post-activated chromophore with DNA. ebi.ac.uk These experiments provide detailed insights into the conformational changes that occur in both the drug and the DNA duplex upon complex formation, helping to elucidate the mechanism of sequence-specific DNA cleavage. ebi.ac.uk

Infrared (IR) Spectroscopy : IR analysis has been used to study the conformations of the protein component and the interactions between the protein and the chromophore in related antibiotics like macromomycin and auromomycin. jst.go.jp

Together, these analytical methods have been instrumental in building a comprehensive model of the structure and function of the this compound-chromophore complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy has been pivotal in determining the three-dimensional solution structure of the this compound apoprotein (apo-NCS). cornell.edu Advanced multi-dimensional NMR techniques, including 2D and 3D experiments, have been employed to assign the proton (¹H) resonances of the protein. drugbank.com

Researchers have successfully assigned 98% of the main-chain and 77% of the side-chain proton resonances for the 113-residue apoprotein. nih.gov This comprehensive assignment was achieved through the analysis of coherence transfer experiments and the observation of sequential and interstrand Nuclear Overhauser Effects (NOEs). nih.gov These NOEs provide distance constraints between protons, which are fundamental for calculating the protein's structure.

Mass Spectrometry Techniques

Mass spectrometry (MS) has been a crucial tool for the primary structure determination of this compound/neocarzinostatin, providing precise molecular weight data and confirming the amino acid sequence. Techniques such as Fast Atom Bombardment-Mass Spectrometry (FAB-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) have been applied. nih.gov

Table 1: Revised Amino Acid Composition of this compound/Neocarzinostatin
Amino AcidNumber of ResiduesAmino AcidNumber of Residues
Alanine (Ala)12Leucine (Leu)4
Arginine (Arg)2Lysine (Lys)1
Asparagine (Asn)4Methionine (Met)0
Aspartic Acid (Asp)8Phenylalanine (Phe)3
Cysteine (Cys)4Proline (Pro)3
Glutamic Acid (Glu)3Serine (Ser)10
Glutamine (Gln)2Threonine (Thr)8
Glycine (Gly)12Tryptophan (Trp)1
Histidine (His)0Tyrosine (Tyr)2
Isoleucine (Ile)1Valine (Val)10
Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used in the study of proteins like this compound. For the apoprotein, UV-Vis spectroscopy is primarily used to determine its concentration in solution. Proteins absorb light in the UV range due to the presence of aromatic amino acids, namely tryptophan, tyrosine, and phenylalanine. unchainedlabs.com

The maximum absorbance for most proteins occurs at a wavelength of approximately 280 nm. unchainedlabs.com By measuring the absorbance of a this compound solution at this wavelength (A280) and using the Beer-Lambert law with a known molar extinction coefficient, an accurate determination of the protein concentration can be made. The molar extinction coefficient can be calculated based on the number of tryptophan and tyrosine residues in the amino acid sequence. The UV spectrum of the complete holo-protein (the apoprotein bound to its non-protein chromophore) is more complex, with absorption maxima that are characteristic of the chromophore's structure. psu.edu

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful method for analyzing the secondary structure of proteins. This technique measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the regular, repeating structures within a protein.

Studies on the this compound apoprotein (apo-NCS) using CD spectroscopy have provided detailed insights into its secondary structural content. nih.gov Analysis of the CD spectrum revealed that the protein is rich in β-structures, which is consistent with the seven-stranded β-barrel fold determined by NMR. cornell.edunih.gov Furthermore, CD spectroscopy has been used to monitor conformational changes in the protein. For example, changes in the CD bands corresponding to aromatic residues like phenylalanine and tyrosine can indicate alterations in the protein's tertiary structure, such as those induced by the binding of its chromophore or by denaturing agents. nih.govnih.gov

X-ray Crystallography of this compound

X-ray crystallography provides the most detailed, atomic-level view of a molecule's three-dimensional structure. Preliminary X-ray diffraction studies have been successfully conducted on crystals of this compound itself.

The antitumor protein was purified and crystallized, yielding crystals suitable for diffraction analysis. The crystallographic data indicated that this compound crystals belong to the orthorhombic space group P2₁2₁2₁ with specific unit cell dimensions. These crystal properties were found to be remarkably similar to those of neocarzinostatin, providing early evidence of the close structural relationship between the two proteins.

Table 2: Crystallographic Data for this compound
ParameterValueReference
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Parameters
a27.2 Å
b34.1 Å
c101.7 Å
α, β, γ90°

Molecular Modeling and Computational Chemistry in Structural Studies

Molecular modeling and computational chemistry are integral to modern structural biology and have been essential in elucidating the structure of this compound/apo-neocarzinostatin. These methods are not used in isolation but are combined with experimental data from techniques like NMR and X-ray crystallography to generate and refine atomic models.

In the context of NMR-based structure determination, computational algorithms are fundamental. For apo-NCS, a distance geometry algorithm was used to translate thousands of experimentally derived distance constraints (from NOEs) into an initial set of 45 possible three-dimensional structures. cornell.edu This initial ensemble of structures was then subjected to further computational refinement using methods such as restrained energy minimization and molecular dynamics simulations. cornell.edu These steps optimize the geometry of the structure to be consistent with both the experimental data and known principles of chemical bonding and stereochemistry, ultimately leading to a high-resolution model of the protein's fold. cornell.edu

Biosynthesis of Mitomycinoids

Microbial Origin and Production Strains

Mitomycinoids, including the proteinaceous antileukemic antibiotic mitomalcin, are produced by several species of the genus Streptomyces, which are Gram-positive bacteria found predominantly in soil and marine environments. frontiersin.org These microorganisms are renowned for their ability to synthesize a wide array of secondary metabolites with diverse biological activities. mdpi.comcaister.com The production of mitomycinoids is a species- and sometimes strain-specific characteristic.

Streptomyces caespitosus is a well-documented producer of mitomycins. wikipedia.orgresearchgate.net It was from this species that mitomycins A and B were first isolated. researchgate.netnih.gov The biosynthesis of mitomycin C in S. caespitosus involves the formation of an N-glycoside from 3-amino-5-hydroxybenzoic acid (AHBA) and D-glucosamine, which then undergoes a series of modifications to form the characteristic mitosane ring system. researchgate.net

Streptomyces verticillatus is another significant producer of mitomycinoids. rsc.org Isotope labeling studies using this strain have been instrumental in elucidating the biosynthetic pathway. nih.govrsc.org Research has shown that S. verticillatus incorporates precursors such as D-glucosamine and L-citrulline into the mitomycin structure. acs.org Specifically, D-glucosamine was found to be the most efficiently incorporated hexosamine and provides the nitrogen atom for the aziridine (B145994) ring of mitomycin B. rsc.org

Streptomyces lavendulae is a key organism in the study of mitomycin biosynthesis, particularly mitomycin C. wikipedia.orgnih.gov The entire 55-kilobase gene cluster responsible for mitomycin C biosynthesis, containing 47 genes, has been identified and characterized in S. lavendulae NRRL 2564. nih.govnih.gov This has allowed for detailed genetic and molecular studies, including the identification of genes for the assembly of the AHBA precursor, the formation of the mitosane nucleus, and cellular self-resistance mechanisms. nih.govnih.gov

Streptomyces malayensis is the producer of this compound, a proteinaceous antileukemic antibiotic. bipublication.com This species was first isolated from a soil sample in Malaysia. dsmz.de

Precursor Incorporation Studies

The elucidation of the mitomycinoid biosynthetic pathway has heavily relied on precursor incorporation studies using isotopically labeled compounds. These experiments have identified the fundamental building blocks of the mitomycin core.

The key precursors for the mitomycin skeleton are:

3-amino-5-hydroxybenzoic acid (AHBA) : This aromatic precursor forms a significant part of the mitosane core. wikipedia.orgnih.govnih.gov The biosynthesis of AHBA itself proceeds through a variant of the shikimate pathway, starting from phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). wikipedia.orgoup.com

D-glucosamine : This amino sugar is another crucial component, contributing a C6N unit to the mitosane structure. wikipedia.orgrsc.orgnih.gov Studies with D-[1-¹⁴C,¹⁵N]-glucosamine in S. verticillatus demonstrated that the nitrogen atom of the aziridine ring is derived from glucosamine. nih.gov

Carbamoyl (B1232498) phosphate (B84403) : This molecule provides the carbamoyl group at the C10 position. wikipedia.orgnih.govnih.gov L-citrulline has also been identified as a precursor for this group. acs.orgnih.gov

L-methionine : The methyl groups, such as the one at the C9a position, are derived from the S-methyl group of L-methionine. nih.govnih.gov

Precursor MoleculeRole in Mitomycinoid Biosynthesis
3-amino-5-hydroxybenzoic acid (AHBA)Forms the aromatic core of the mitosane ring system.
D-glucosamineContributes a C6N unit and the nitrogen for the aziridine ring.
Carbamoyl phosphate / L-citrullineProvides the carbamoyl group at the C10 position.
L-methionineDonates methyl groups for various substitutions.

Enzymatic Pathways and Intermediate Identification

The biosynthesis of mitomycinoids is a complex process involving a multitude of enzymes encoded by the biosynthetic gene cluster. nih.gov While the exact sequence of all enzymatic reactions is still under investigation, several key steps and intermediates have been identified.

The general proposed pathway involves:

Formation of the Mitosane Core : This is thought to occur through the condensation of AHBA and D-glucosamine. wikipedia.org

Tailoring Reactions : After the formation of the initial mitosane scaffold, a series of tailoring enzymes modify the structure to produce the various mitomycinoids. These modifications include hydroxylations, methylations, and the formation of the aziridine ring. wikipedia.org

Key enzymes and intermediates identified include:

AHBA synthase : An enzyme involved in the production of the 3-amino-5-hydroxybenzoic acid precursor. wikipedia.orgnih.gov

MitM : An aziridine N-methyltransferase. nih.gov

MmcR : A 7-O-methyltransferase that catalyzes the methylation of 7-hydroxymitomycins. researchgate.net The deletion of the mmcR gene in S. lavendulae led to the accumulation of two new intermediates: 7-demethylmitomycin A and 7-demethylmitomycin B. nih.gov

MitN : A gene deletion of mitN in S. lavendulae resulted in the accumulation of 9-epi-mitomycin C. nih.gov

Leuco-aziridinomitosene : An intermediate formed after the reduction of the quinone moiety and subsequent elimination of a methoxy (B1213986) group. researchgate.net

The study of the mitomycin biosynthetic gene cluster in S. lavendulae has revealed a complex and highly regulated pathway. nih.gov The identification of these genes and their products provides a foundation for understanding how these potent molecules are assembled and opens up possibilities for biosynthetic engineering to create novel mitomycinoid analogs.

Genetic Localization and Characterization of Biosynthetic Gene Clusters

The biosynthesis of mitomycinoids, a class of potent antitumor antibiotics, is orchestrated by a dedicated set of genes clustered together on the bacterial chromosome. In the primary producer of mitomycin C, Streptomyces lavendulae, this biosynthetic gene cluster has been extensively studied. Molecular analysis has revealed that the entire cluster spans approximately 55 kilobases of DNA and contains a total of 47 distinct genes that govern the complex assembly of the mitomycin structure. nih.govnih.gov The localization of these genes into a single cluster facilitates their coordinated regulation and expression. This dense genetic organization is a common feature for the production of secondary metabolites in Streptomyces and allows for the efficient synthesis of the antibiotic. nih.gov The cluster not only contains the genes for the structural enzymes but also for regulatory proteins, resistance mechanisms, and transport systems, ensuring the producing organism can manage the synthesis and export of this toxic compound. nih.gov

Identification of Key Biosynthetic Genes (e.g., mitA, mitB)

Within the large mitomycin gene cluster, several key genes have been identified and their roles in the biosynthetic pathway have been pinpointed through genetic and biochemical studies. Among the most critical are mitA and mitB. nih.govnih.govasm.org

mitA : This gene was one of the first to be characterized and is essential for the synthesis of a core building block of the mitomycin structure. nih.govasm.org Nucleotide sequence analysis showed that mitA encodes a 388-amino-acid protein identified as 3-amino-5-hydroxybenzoic acid (AHBA) synthase. nih.govasm.org This enzyme is responsible for producing AHBA, a key precursor for the mitosane nucleus. nih.govnih.govnih.gov The identification of mitA was aided by its high similarity to AHBA synthase genes found in the biosynthetic pathways of other antibiotics, such as rifamycin. nih.govasm.org

mitB : Located immediately downstream of mitA, the mitB gene encodes a 272-amino-acid protein. nih.govnih.gov Sequence analysis revealed that the MitB protein is related to a group of glycosyltransferases. nih.govcore.ac.uk Its strategic location and predicted function suggest a crucial role in the subsequent steps of mitosane core assembly, likely involving the attachment of a sugar moiety, D-glucosamine, to the AHBA-derived core. nih.govnih.govnih.gov

The identification of these genes has provided fundamental insights into the initial steps of mitomycinoid biosynthesis. nih.govasm.org

Functional Characterization of Biosynthetic Enzymes

The proposed functions of the enzymes encoded by mitA and mitB have been confirmed through rigorous functional characterization studies. These experiments have provided definitive evidence of their indispensable roles in mitomycin C production.

To establish the function of MitA, researchers performed gene disruption experiments. By creating a targeted mutation in the chromosomal copy of mitA in S. lavendulae, they observed a complete cessation of mitomycin C production. nih.govnih.govasm.org The biosynthetic capability was restored when the culture medium was supplemented with AHBA, the product of the MitA enzyme. This complementation experiment confirmed that MitA's sole critical function in the pathway is the synthesis of AHBA. nih.govnih.govasm.org

Similarly, the function of the putative glycosyltransferase encoded by mitB was investigated. Disruption of the mitB gene also led to the complete loss of mitomycin C synthesis. nih.govnih.govasm.org This result demonstrates that the attachment of the D-glucosamine unit, catalyzed by MitB, is an essential step in the construction of the mitosane ring system. nih.gov Without this glycosylation step, the biosynthetic pathway cannot proceed to the subsequent tailoring reactions that form the final active compound.

Further studies have identified other enzymes within the cluster, such as MitN, an aziridine N-methyltransferase, which is involved in a parallel pathway leading to mitomycins with different stereochemistry. nih.gov

GeneEncoded ProteinFunctionOrganism
mitAAHBA SynthaseCatalyzes the formation of 3-amino-5-hydroxybenzoic acid (AHBA), a key precursor. nih.govnih.govasm.orgStreptomyces lavendulae
mitBGlycosyltransferaseMediates the attachment of D-glucosamine to the AHBA-derived intermediate. nih.govnih.govasm.orgStreptomyces lavendulae
mitNAziridine N-methyltransferaseN-methylates the aziridine ring in a parallel biosynthetic pathway. nih.govStreptomyces lavendulae

Bioengineering Applications for Pathway Modulation

The detailed understanding of the mitomycin biosynthetic gene cluster has opened avenues for bioengineering and pathway modulation to enhance antibiotic production and generate novel analogues. The identification of regulatory genes within the cluster is particularly significant for these applications. nih.gov

Furthermore, the knowledge of individual gene functions allows for precursor-directed biosynthesis. By feeding chemically synthesized analogues of natural precursors to mutant strains blocked at specific steps, it is possible to generate novel mitomycin derivatives with potentially improved therapeutic properties. googleapis.com This approach, combined with combinatorial biosynthesis, where genes from different pathways are mixed and matched, holds promise for creating a diverse library of mitomycinoids for drug discovery programs.

Molecular and Cellular Mechanism of Action

Bioreductive Activation Pathways

In its original state, Mitomycin C is largely inert and requires reduction of its quinone moiety to become a biologically active agent. nih.govcancer.gov This activation can occur through several pathways, often influenced by the cellular environment and specific enzyme availability. The process converts MMC into a reactive mitosene, which is capable of alkylating nucleophilic targets like DNA. acs.orgnih.gov

The bioreductive activation of Mitomycin C is catalyzed by several intracellular reductases. Two of the most significant enzymes in this process are NAD(P)H:quinone oxidoreductase (DT-diaphorase) and NADH cytochrome c reductase. nih.gov

NAD(P)H:quinone oxidoreductase (DT-diaphorase): This enzyme catalyzes a two-electron reduction of the quinone ring of Mitomycin C. fda.gov This reaction is more efficient at a lower pH. fda.gov The activation by DT-diaphorase is considered a key determinant of MMC's cytotoxicity in certain cancer cells, particularly those that overexpress this enzyme. acs.orgwikipedia.org Studies have shown a correlation between high levels of DT-diaphorase activity in human colon carcinoma cells (like HT-29) and increased sensitivity to MMC-induced cytotoxicity and DNA damage. fda.gov The primary metabolite formed through this pathway is 2,7-diaminomitosene. fda.gov

NADH cytochrome c reductase: This enzyme also plays a role in the metabolic activation of MMC. nih.gov Research has demonstrated that purified NADH:cytochrome b5 reductase can catalyze the reduction of Mitomycin C, leading to the formation of alkylating metabolites under both aerobic and hypoxic conditions. cancer.gov The rate of this enzymatic reduction is also influenced by pH, being more effective at pH 6.6 than at pH 7.6. cancer.gov Other reductases, such as NADPH:cytochrome P-450 reductase, have also been implicated in MMC activation, particularly through a one-electron reduction pathway. nih.gov

EnzymeRole in Mitomycin C ActivationKey Findings
NAD(P)H:quinone oxidoreductase (DT-diaphorase) Catalyzes two-electron reduction of the quinone moiety.Activity correlates with MMC sensitivity in some cancer cells. wikipedia.org More effective at lower pH. fda.gov
NADH cytochrome c reductase Catalyzes the reduction of MMC to form alkylating metabolites.Active under both aerobic and hypoxic conditions. cancer.gov
NADPH:cytochrome P-450 reductase Implicated in one-electron reduction pathways.Can sensitize cells to MMC under aerobic conditions. nih.gov

Mitomycin C exhibits selective toxicity towards hypoxic (low-oxygen) cells, a common feature of the microenvironment in solid tumors. acs.orgdrugbank.com This selectivity is a crucial aspect of its antitumor activity. Under hypoxic conditions, the bioreductive activation of MMC to its cytotoxic form is significantly enhanced. acs.org

Studies using tumor cell lines have shown that the activation of Mitomycin C to an alkylating agent requires hypoxic conditions and a reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH)-generating system. acs.org The rate of MMC metabolism and disappearance from the culture medium is markedly higher in chronically hypoxic cells compared to well-oxygenated cells. acs.org This preferential activation in hypoxic environments allows Mitomycin C to target the often chemoresistant and radioresistant hypoxic cell populations within a tumor. acs.orgnih.gov

Non-DNA Targeted Mechanisms

Interaction with Nuclear Proteins (e.g., HMG I/Y)

While the direct interaction of mitomalcin with High-Mobility Group (HMG) I/Y proteins is not extensively documented in the available scientific literature, the compound is known to interact with various nuclear proteins, particularly those involved in the DNA damage response. For instance, studies have demonstrated the binding of nuclear proteins, such as those from the NER pathway, to this compound-induced DNA cross-links. This suggests that the cellular response to this compound involves the recruitment of a complex of nuclear proteins to the site of damage. Although a specific interaction with HMG I/Y has not been clearly established, the broader interaction with the nuclear protein milieu is a component of its mechanism of action.

Inhibition of Specific Enzymes (e.g., Thioredoxin Reductase)

A significant non-DNA target of this compound is the enzyme thioredoxin reductase (TrxR). nih.govnih.gov TrxR is a key component of the thioredoxin system, which plays a critical role in maintaining the cellular redox balance and is often overexpressed in cancer cells. This compound has been shown to be a potent, irreversible inhibitor of TrxR. nih.govnih.gov The inhibition is mechanism-based, time-dependent, and concentration-dependent. nih.govnih.gov The proposed mechanism involves the reduction of this compound's quinone ring by the active site of TrxR, followed by the alkylation of the enzyme by the activated drug. nih.govnih.gov This inactivation of TrxR disrupts the cell's antioxidant defenses, leading to an increase in intracellular reactive oxygen species and enhanced cytotoxicity. mdpi.com

EnzymeEffect of this compoundNature of Inhibition
Thioredoxin Reductase (TrxR)InhibitedIrreversible, Time-dependent, Concentration-dependent

Redox Cycling and Reactive Oxygen Species Generation

The quinone moiety of the this compound structure is susceptible to enzymatic reduction, leading to the formation of a semiquinone radical. In the presence of molecular oxygen, this radical can be re-oxidized back to the parent quinone in a process known as redox cycling. nih.govdrugbank.com This futile cycle results in the continuous production of superoxide (B77818) anion radicals (O₂⁻). nih.gov Superoxide can then be converted to other reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). nih.gov This generation of ROS contributes to cellular oxidative stress, which can damage a wide range of cellular components, including lipids, proteins, and DNA, further augmenting the cytotoxic effects of this compound. researchgate.net

Induction of Cellular Stress Responses

This compound is a potent inducer of cellular stress, primarily through its ability to cause significant DNA damage. The compound triggers a cascade of cellular responses aimed at addressing this genomic insult. A key event in this process is the induction of both single- and double-strand breaks in DNA. nih.gov This damage activates complex cellular defense systems, including cell cycle checkpoints. nih.gov

Research has shown that treatment with this compound can lead to the nuclear accumulation of the p53 tumor suppressor protein and an increase in p21 transcripts. nih.gov This activation of the p53-dependent pathway is a critical cellular response to DNA damage. Consequently, this can inhibit cellular proliferation by inducing a G2 cell cycle arrest and ultimately lead to apoptosis, or programmed cell death. nih.gov The cellular response to this compound-induced DNA damage also involves the ubiquitin pathway, which is known to be influenced by cellular redox status and is a major pathway for the removal of oxidized proteins. nih.gov Studies have indicated that upon treatment with this compound, there is a transient increase in endogenous ubiquitin conjugates in cells. nih.gov

Furthermore, related compounds like Neocarzilin A have been shown to trigger endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR). scienmag.com While not directly demonstrated for this compound in the provided context, the induction of such stress responses is a common mechanism for cytotoxic agents that disrupt cellular homeostasis.

Chemical Synthesis and Analogue Development

Total Synthesis Strategies and Methodologies

The total synthesis of mitomycins, the class of compounds to which mitomalcin belongs, is widely regarded as a significant achievement in organic chemistry due to the molecule's inherent instability and complex stereochemistry. nih.gov As eloquently stated by S. Danishefsky, "The synthesis of a mitomycin is the chemical equivalent of walking on egg shells," highlighting the delicate nature of these molecules. princeton.edu While numerous research groups have pursued the total synthesis of various mitomycins, only a handful have successfully completed these challenging endeavors. nih.gov

A primary hurdle in the synthesis of this compound and its congeners is the precise control of stereochemistry at multiple contiguous stereogenic centers. The tetracyclic core of mitomycins contains four such centers, demanding highly stereoselective reactions to establish the correct relative and absolute configurations. nih.gov The inherent strain and dense packing of functional groups within the molecule further complicate synthetic efforts, often influencing the stereochemical outcome of reactions in unpredictable ways. princeton.edu Achieving the desired stereoisomer requires careful planning and execution of asymmetric reactions or the use of chiral auxiliaries to guide the formation of the chiral centers. rijournals.comresearchgate.net The complexity of these challenges means that even with advanced synthetic methods, achieving high stereopurity can be a significant obstacle. rijournals.comresearchgate.net

The successful total syntheses of mitomycins have relied on the strategic construction of key molecular fragments and the orchestration of crucial bond-forming reactions. A common theme in these syntheses is the late-stage introduction of the most sensitive functionalities, such as the aminal moiety. nih.gov

One of the pivotal strategies, pioneered by Kishi in the first total synthesis of a mitomycin, involves a transannular cyclization to form the eight-membered ring, a key structural feature. nih.gov This was achieved through an intramolecular Michael addition. Other critical reactions and intermediates include:

Intramolecular [1+4] Cycloaddition: The Naruta–Maruyama group utilized this reaction of a nitrene with a dienyl moiety to construct the fundamental pyrrolizidine (B1209537) structure found in mitomycins. nih.gov

Intramolecular Diels-Alder Reaction: Danishefsky's approach employed an intramolecular Diels-Alder reaction between a nitrosoaryl group and a diene to assemble the tetracyclic core.

Aziridine (B145994) Formation: The installation of the reactive aziridine ring is a critical and often challenging step, typically accomplished towards the end of the synthesis. nih.gov

Key Intermediates: The biosynthesis of mitomycins involves key intermediates such as 3-amino-5-hydroxybenzoic acid (AHBA) and D-glucosamine, which have also inspired synthetic strategies. nih.gov

The table below summarizes some of the key reactions employed in the synthesis of the mitomycin core.

Reaction TypeDescriptionKey Feature
Transannular CyclizationFormation of a large ring by creating a bond between two non-adjacent atoms in a macrocycle.Crucial for forming the eight-membered ring of the mitomycin core.
Intramolecular Michael AdditionA nucleophilic addition of a carbanion or other nucleophile to an α,β-unsaturated carbonyl compound within the same molecule.Used to construct key carbocyclic and heterocyclic rings.
Intramolecular Diels-Alder ReactionA [4+2] cycloaddition reaction between a diene and a dienophile that are part of the same molecule.Efficiently builds the complex tetracyclic framework.
Azide (B81097) CycloadditionThe reaction of an azide with a π-system to form a triazole or other nitrogen-containing heterocycles.A method for introducing nitrogen atoms and forming heterocyclic rings.

Design and Synthesis of Analogues and Derivatives

The development of this compound analogues and derivatives is driven by the desire to improve its therapeutic index, enhance its selectivity for tumor cells, and overcome mechanisms of drug resistance. This has led to a variety of chemical modifications of the parent molecule.

A significant focus of analogue development has been the modification of the C7 position of the mitosane core. By treating mitomycin A or N-methylmitomycin A with various amines, a wide range of new analogues have been synthesized. nih.gov These modifications have included the introduction of:

Aziridines

Allylamines

Propargylamines

Heterocyclic amines

Research has shown that substituents such as aziridine, 2-methylaziridine, and propargylamine (B41283) at the C7 position can lead to compounds with superior potency and efficacy compared to the parent mitomycin C. nih.gov Furthermore, elimination of the carbamate (B1207046) group at the C10 position has also been explored to generate derivatives. nih.gov Another area of investigation involves the synthesis of derivatives with unique condensed-ring structures, which have shown potent activity against various tumor cell lines. nih.gov

The following table highlights some of the key structural modifications and their effects.

Modification SiteAlterationResulting Analogue ClassPotential Advantage
C7-amino groupSubstitution with various aminesC7-substituted mitomycinsEnhanced potency and efficacy
C10-carbamateEliminationDecarbamoyl mitomycinsAltered reactivity and biological profile
Aziridine ringN-methylationPorfiromycinsModified DNA alkylating properties
Core StructureAddition of condensed ringsFused-ring mitomycinsNovel mechanism of action or improved potency

To address the non-specific toxicity of mitomycins, prodrug strategies have been developed. A prodrug is an inactive or less active precursor that is converted into the active drug in the body, ideally at the target site. urjc.es One notable example is the development of a pegylated liposomal mitomycin C lipid-based prodrug (PL-MLP). nih.gov This formulation demonstrates high stability in plasma and is designed for thiolytic activation in the tissues, releasing the active mitomycin C. nih.gov This approach aims to improve the drug's pharmacokinetic profile and therapeutic index. nih.gov Studies have shown that tumor tissue can activate this liposomal prodrug with greater efficiency than surrounding normal tissues, suggesting a potential for targeted therapy. nih.gov

Another strategy to enhance the tumor-targeting ability of this compound is the synthesis of conjugates and hybrid molecules. This involves linking the mitomycin core to a targeting moiety that can selectively bind to receptors or other molecules that are overexpressed on cancer cells.

A convergent synthesis of a hybrid molecule combining a steroidal antiestrogen (B12405530) and mitomycin C has been reported. nih.gov This was achieved using "click" chemistry to ligate the two components. The resulting hybrid retained both the antiestrogenic and antiproliferative activities of its individual components. nih.gov

Furthermore, conjugates of mitomycin C with biopolymers such as N-succinyl-chitosan and carboxymethyl-chitin have been synthesized. nih.gov These conjugates are designed to control the release of the drug, with the rate of release being dependent on the nature of the polymer carrier. nih.gov Another approach has involved the conjugation of mitomycin C with a triphenylphosphine (B44618) (TPP+) group, which aims to reduce the toxicity of the parent compound. bohrium.com

No Information Found for "this compound"

Following a comprehensive series of targeted searches, it has been determined that there is no publicly available scientific literature or data specifically pertaining to a chemical compound named "this compound." Searches for this compound name across multiple scientific databases and search engines did not yield any relevant results that would allow for the generation of the requested article.

The performed searches included queries for:

"this compound structure-activity relationship"

"biological activity of this compound functional groups"

"this compound metal complexing ability and activity"

"synthesis of this compound analogues and their biological activity"

"chemical structure of this compound"

"this compound alternative names"

While these searches returned extensive information on the well-studied class of compounds known as mitomycins , particularly Mitomycin C, the specific term "this compound" does not appear in the scientific literature as a recognized name or synonym for any known compound within this family.

Therefore, it is not possible to provide an article that focuses solely on "this compound" as instructed. The detailed outline provided in the user request, including sections on Structure-Activity Relationship (SAR) studies, the impact of functional groups on biological activity, and the correlation with metal complexing ability, can be thoroughly addressed for the broader class of mitomycins, especially Mitomycin C.

We are prepared to generate a detailed article on Mitomycin C or the mitomycin family of compounds, following the provided outline, should you wish to proceed with this alternative subject.

Mechanisms of Resistance

Enzymatic Resistance Pathways

Enzymatic resistance to Mitomycin C primarily involves alterations in the enzymes responsible for its bioactivation or detoxification.

NAD(P)H:quinone oxidoreductase 1, commonly known as DT-diaphorase, is a key enzyme in the aerobic bioactivation of Mitomycin C. This enzyme reduces the quinone ring of Mitomycin C, a critical step for its conversion into a potent DNA cross-linking agent. A deficiency in DT-diaphorase activity is a significant mechanism of resistance. nih.govnih.gov

In cancer cells with low levels of DT-diaphorase, the activation of Mitomycin C is less efficient under aerobic conditions, leading to reduced cytotoxicity. nih.gov Studies have shown a strong correlation between the level of DT-diaphorase activity and the degree of Mitomycin C resistance in various cancer cell lines. nih.gov For instance, human colon cancer cell lines made resistant to Mitomycin C showed that while multiple resistance mechanisms were present, the level of DT-diaphorase was the most significant determinant of the resistance level. nih.gov This highlights the critical role of this enzyme in the efficacy of Mitomycin C.

Table 1: Correlation between DT-diaphorase levels and Mitomycin C Resistance
Cell LineRelative DT-diaphorase ActivityFold Resistance to Mitomycin C
Parental HT-29 (Colon Cancer)High1x
Resistant HT-29 SublinesLow to Deficient2-15x

A novel enzymatic resistance mechanism involves the Mitomycin C Resistance Protein (MCRA), first identified in the Mitomycin C-producing bacterium Streptomyces lavendulae. nih.govresearchgate.net MCRA is a flavoprotein that functions as a hydroquinone (B1673460) oxidase. nih.govnih.gov

After Mitomycin C is reduced to its active hydroquinone form, MCRA can re-oxidize it back to the inactive parent drug. nih.govresearchgate.netnih.gov This process effectively detoxifies the activated Mitomycin C before it can cross-link DNA. This mechanism is particularly effective under aerobic conditions as it requires oxygen for the re-oxidation process. nih.gov The expression of MCRA in mammalian cells has been shown to confer significant resistance to Mitomycin C. nih.gov It has been proposed that a similar, analogous mechanism may exist in human cancer cells that develop aerobic resistance to Mitomycin C. researchgate.netnih.gov

Table 2: Function of MCRA in Mitomycin C Resistance
ConditionMCRA ActivityEffect on Mitomycin COutcome
AerobicActiveRe-oxidizes active hydroquinone to inactive parent drugResistance
HypoxicInactiveNo re-oxidationSensitivity

While less directly characterized in Mitomycin C resistance compared to DT-diaphorase and MCRA, azoreductases are another class of enzymes implicated in the metabolism of quinone-containing compounds. Azoreductase (AzoR) from Escherichia coli, for example, has been shown to reduce various quinone compounds that are structurally similar to Mitomycin C.

The action of azoreductases can lead to the detoxification of such compounds. By reducing the quinone group, these enzymes can prevent the generation of reactive oxygen species and the formation of DNA adducts, thereby contributing to cellular resistance. Further research is needed to fully elucidate the specific role and impact of various azoreductases in the development of resistance to Mitomycin C in human cancer cells.

Cellular and Molecular Resistance Mechanisms

Beyond direct enzymatic interactions, resistance to Mitomycin C can also be mediated by broader cellular and molecular adaptations that affect drug transport and cell survival pathways.

Autophagy, a cellular process of self-digestion and recycling of cellular components, can play a dual role in cancer therapy. In the context of Mitomycin C resistance, autophagy can act as a pro-survival mechanism. nih.gov By removing damaged organelles and proteins, autophagy can help cancer cells withstand the stress induced by Mitomycin C, thereby preventing the initiation of apoptosis (programmed cell death). frontiersin.org

Studies have shown that treatment with Mitomycin C can induce autophagy in cancer cells. nih.gov Inhibition of this autophagic response has been demonstrated to enhance the pro-apoptotic effects of Mitomycin C and increase its cytotoxicity. nih.gov This suggests an inverse relationship between autophagy and apoptosis in this context, where upregulation of autophagy suppresses apoptosis, leading to resistance. frontiersin.org The molecular interplay often involves key regulatory proteins such as p53 and Beclin-1. nih.gov For example, the inhibition of autophagy can lead to the reversal of p53 suppression, thereby promoting apoptosis in response to Mitomycin C. nih.gov

The overexpression of ATP-binding cassette (ABC) transporters is a well-established mechanism of multidrug resistance in cancer. One of the most studied of these transporters is P-glycoprotein (P-gp), encoded by the MDR1 gene. nih.govnih.gov P-gp functions as an efflux pump, actively transporting a wide range of chemotherapeutic agents, including Mitomycin C, out of the cancer cell. nih.gov

This efflux reduces the intracellular concentration of the drug, preventing it from reaching its target, DNA, in sufficient amounts to cause cell death. nih.gov While some studies suggest that P-gp is not a primary mechanism of resistance specifically for Mitomycin C in certain cancer types, nih.gov its overexpression is a recognized contributor to the broader multidrug resistance phenotype that can include reduced sensitivity to Mitomycin C. Interestingly, some research indicates that Mitomycin C itself can, under certain conditions, suppress the expression of P-gp, suggesting a complex regulatory relationship. nih.gov

Integrin-Mediated Resistance (e.g., αvβ3 integrin)

Cell adhesion to the extracellular matrix (ECM), a process mediated by integrin receptors, has been identified as a significant contributor to drug resistance, a phenomenon known as cell adhesion-mediated drug resistance (CAM-DR). While direct evidence linking αvβ3 integrin specifically to mitomalcin resistance is still emerging, the role of related integrins in this process is well-documented. For instance, studies have shown that αvβ8 integrin can induce resistance to mitomycin C in bladder cancer cell lines. mdpi.com This resistance is conferred through the activation of the NF-κB/BCL2 signaling pathway, which promotes cell survival. mdpi.com

Furthermore, the interaction between fibronectin, a major component of the ECM, and β1-integrin on bladder cancer cells has been shown to protect these cells from this compound-induced cell death. nih.gov This protective effect is dependent on the activation of the PI3-K/Akt signaling pathway. nih.gov Although not αvβ3, these findings highlight the critical role of the integrin family in mediating resistance to this compound by activating pro-survival signals upon cell adhesion. The upregulation of different integrin dimers can often compensate for the blockage of another, suggesting a complex interplay of these receptors in conferring therapeutic resistance. nih.gov

Activation of Survival Pathways (e.g., Akt phosphorylation)

A central mechanism by which cancer cells develop resistance to this compound is through the hyperactivation of pro-survival signaling pathways, most notably the PI3K/Akt pathway. cancer.gov Akt (also known as Protein Kinase B) is a serine/threonine kinase that, when phosphorylated, orchestrates a cascade of downstream signals promoting cell survival, proliferation, and resistance to apoptosis. wikipedia.org

Studies in aggressive lung cancer cells have demonstrated that treatment with this compound can induce the phosphorylation of Akt at serine 473 (S473), leading to its activation. mdpi.com Cells with higher endogenous levels of phosphorylated Akt (p-Akt) exhibit reduced cytotoxicity from this compound. mdpi.com This activated Akt can promote cell survival by directly phosphorylating and inactivating pro-apoptotic proteins such as BAD, or by activating transcription factors like NF-κB, which upregulate pro-survival genes. mdpi.com

The protective role of Akt activation is further supported by findings in bladder cancer cells. Adhesion to fibronectin protects these cells from this compound-induced apoptosis, a process that is dependent on the activation of the PI3-K/Akt pathway. cancer.gov Inhibition of this pathway with specific inhibitors like LY294002 can abolish this protective effect and restore sensitivity to this compound. cancer.gov

DNA Repair Mechanisms

The primary mechanism of action for this compound involves the induction of DNA damage, particularly interstrand cross-links (ICLs). nih.gov Consequently, the efficiency of a cell's DNA repair machinery is a critical determinant of its sensitivity or resistance to the drug. mdpi.com Cancer cells can enhance their DNA repair capacity to counteract the cytotoxic lesions induced by this compound.

Multiple DNA repair pathways are involved in repairing this compound-induced damage, including nucleotide excision repair (NER) and homologous recombination (HR). yihuipharm.com Key proteins in the NER pathway, such as Xeroderma pigmentosum (XP) proteins (e.g., XPA, XPE, XPF, and XPG), play significant roles. yihuipharm.com Studies have shown that cells deficient in certain XP proteins are hypersensitive to this compound, indicating the importance of this pathway in repairing the drug's damage. yihuipharm.com

In some cervical carcinoma cells, this compound treatment has been observed to down-regulate the expression of upstream molecules in DNA double-strand break repair systems, such as Ku70-binding protein (KUB3) and Brca1, which contributes to its therapeutic effect. nih.gov Conversely, upregulation or enhanced efficiency of these or other repair pathways would be a direct mechanism of resistance.

DNA Repair PathwayKey Proteins InvolvedRole in this compound Resistance
Nucleotide Excision Repair (NER) XPA, XPE, XPF, XPGRemoves this compound-induced DNA lesions. Deficiency leads to hypersensitivity.
Homologous Recombination (HR) BRCA1Repairs DNA double-strand breaks. Downregulation can increase sensitivity.
Non-Homologous End Joining (NHEJ) Ku70Repairs DNA double-strand breaks.

Adaptive Resistance and Cross-Resistance Development

Cancer cells can develop adaptive resistance, a non-genetic process where they exploit pre-existing mechanisms to survive therapeutic pressure. This can lead to cross-resistance, where resistance to one drug confers resistance to other, often mechanistically different, anticancer agents.

Exposure of various human multidrug-resistant (MDR) cell lines to agents like Adriamycin has been shown to induce cross-resistance to this compound. nih.gov This phenomenon is often linked to the overexpression of P-glycoprotein (P-gp), an efflux pump that actively transports a wide range of drugs out of the cell, thereby reducing their intracellular concentration and cytotoxicity. In several MDR cell lines, resistance to this compound was correlated with the expression levels of P-glycoprotein and could be reversed by P-gp inhibitors like verapamil.

However, P-glycoprotein is not the sole mechanism. In some adriamycin-resistant ovarian cancer cells, cross-resistance to this compound was maintained even after resistance to adriamycin was lost, and this cross-resistance was not affected by verapamil, suggesting the involvement of other, P-gp-independent mechanisms. nih.gov

Cell LineOriginal ResistanceFold Cross-Resistance to this compoundP-glycoprotein Involvement
K562/ADMAdriamycin21Yes
KB-C-4-7.5Yes
AdrRMCF-7Adriamycin105Yes
CEM/VLB100Vinblastine3.4Yes

Data compiled from studies on human multidrug-resistant cells.

Gene Expression Profiling in Resistant Cells

The advent of high-throughput technologies like microarray and RNA sequencing has enabled the comprehensive analysis of gene expression changes associated with drug resistance. By comparing the gene expression profiles of this compound-sensitive and -resistant cancer cell lines, researchers can identify key genes and pathways that drive the resistant phenotype. nih.gov

Studies involving panels of multiple cancer cell lines have identified gene expression signatures that can predict resistance to this compound. nih.gov These analyses have constructed prediction profiles containing between 42 and 297 genes associated with this compound resistance. nih.gov Such studies often reveal multidrug resistance candidate genes that are associated with resistance to several different anticancer agents. nih.gov

For example, proteomic analysis of cervical carcinoma cells treated with this compound revealed changes in the expression of 20 proteins. nih.gov Among these, several proteins involved in DNA repair and stress response were modulated. Specifically, Ku70-binding protein (KUB3) and Brca1 expressions were down-regulated, while heat shock proteins were induced. nih.gov Identifying such differentially expressed genes and proteins provides novel insights into the molecular underpinnings of resistance and offers potential biomarkers for predicting treatment response.

Preclinical Research and Methodological Considerations

In vitro Cell Culture Studies

Cytotoxicity and Cell Proliferation Assays

Mitomalcin's cytotoxic effects have been evaluated across various cell lines using assays that measure cell viability and proliferation. Studies have demonstrated that this compound can inhibit cell proliferation. For instance, in non-small-cell lung cancer (NSCLC) A549 cells, a high concentration of mitomycin C, a related compound, significantly inhibited cell proliferation, causing cell shrinkage and disruption. nih.gov Lower concentrations were also found to induce apoptosis and prolong the cell cycle, thereby inhibiting proliferation. nih.gov

The cytotoxicity of this compound and its analogs is influenced by the specific cell line. For example, the EMT6 mouse mammary tumor cell line and the wild-type AA8 Chinese hamster ovary (CHO) cell lines have shown comparable toxicity levels between mitomycin C and its analog, decarbamoyl mitomycin C (DMC). yale.edu In contrast, studies on L-1210 leukemia cells have explored the reversal of resistance to mitomycin C, indicating that cellular mechanisms of resistance can impact its cytotoxic efficacy. nih.gov

Proliferation assays, such as the XTT assay, have been used to confirm the anti-proliferative effects of mitomycins. In human endothelial and smooth muscle cells, mitomycin C treatment effectively arrested cell division, as demonstrated by significantly lower XTT values compared to untreated cells over an 8-day period. frontiersin.org Similarly, clonogenic assays performed on a series of human lung cancer cell lines (CL1-0, CL1-1, CL1-2, and CL1-5) revealed differential sensitivity to mitomycin C, with the more aggressive cell lines (CL1-2 and CL1-5) exhibiting greater resistance. oncotarget.com

The following table summarizes findings from various cytotoxicity and cell proliferation assays involving mitomycin C, a compound closely related to this compound.

Cell LineAssay TypeKey FindingsReference
A549 (NSCLC)Proliferation Assay, Flow CytometryHigh concentrations significantly inhibited proliferation; lower concentrations induced apoptosis and cell cycle arrest. nih.gov
EMT6 (Mouse Mammary)Survival AssaySimilar cytotoxicity observed between mitomycin C and its analog, decarbamoyl mitomycin C. yale.edu
L-1210 (Leukemia)Cytotoxicity AssayInvestigated reversal of multidrug resistance to mitomycin C. nih.gov
Human Endothelial and Smooth Muscle CellsXTT Proliferation AssayMitomycin C treatment arrested cell division. frontiersin.org
CL1-0, CL1-1, CL1-2, CL1-5 (Lung Cancer)Clonogenic AssayMore aggressive cell lines (CL1-2, CL1-5) showed higher resistance to mitomycin C. oncotarget.com
MCF-7 (Breast Cancer)Cell Viability AssayMitomycin C reduced cell viability in a concentration-dependent manner. dovepress.com
MDA-MB-231 (Breast Cancer)MTT Cell Viability AssayMitomycin C suppressed cell viability in a dose-dependent manner. namikkemalmedj.com

Studies under Aerobic and Hypoxic Conditions

The cytotoxic activity of mitomycins, including by extension this compound, is significantly influenced by oxygen levels. Research has consistently shown that mitomycin C exhibits preferential toxicity toward hypoxic (low oxygen) cells compared to aerobic (normal oxygen) cells in various cancer cell lines. yale.edunih.gov This characteristic is attributed to the bioreductive activation of the drug, a process that is enhanced in the low-oxygen environment typical of solid tumors. yale.edu

In vitro studies with EMT6 mouse mammary tumor cells and Chinese hamster ovary (CHO) cells have demonstrated the enhanced cytotoxicity of mitomycins under hypoxic conditions. yale.edu For example, survival curves for EMT6 cells treated with decarbamoyl mitomycin C (DMC) showed a greater cell-killing effect under hypoxic conditions compared to aerobic conditions. yale.edu Similarly, studies on Chinese hamster V79 cells indicated that the hypoxic cytotoxicity of mitomycin C is mediated by the one-electron reduction of the drug to its semiquinone radical. nih.gov

However, the degree of selective toxicity under hypoxia can be cell-line dependent. nih.gov While some studies report significant enhancement of cytotoxicity in hypoxic environments, others suggest that while active against hypoxic cells, the specificity might be minor in certain in vivo contexts. nih.gov Recent research on ovarian cancer cell lines (SKOV3, TOV112D, ES-2, and A2780) showed that while mitomycin C was generally more cytotoxic under hypoxia, the half-maximal inhibitory concentration (IC50) values did not always significantly decrease and in some cases even increased, suggesting a complex interplay between the drug, oxygen levels, and cell-specific responses. frontiersin.org

The table below outlines key findings from studies comparing the effects of mitomycin C under aerobic and hypoxic conditions.

Cell Line(s)Key FindingsReference
EMT6 (Mouse Mammary)Enhanced cytotoxicity of decarbamoyl mitomycin C under hypoxic conditions. yale.edu
Chinese Hamster Ovary (CHO), V-79, HeLa, KHT murine tumorObserved selective toxicity of mitomycin C toward hypoxic cells. nih.gov
Chinese Hamster V79Hypoxic cytotoxicity is mediated by the formation of a semiquinone radical. nih.gov
CHO-K1/dhfrExpression of the bacterial mcrA gene conferred resistance to mitomycin C under aerobic but not hypoxic conditions. researchgate.net
SKOV3, TOV112D, ES-2, A2780 (Ovarian Cancer)Hypoxia modulated the effects of mitomycin C, with increased cytotoxicity in some cases but also increased IC50 values in others. frontiersin.org

Molecular Assays for DNA Damage and Adduct Formation

This compound's cytotoxic action is primarily attributed to its ability to alkylate and cross-link DNA. stemcell.comcuny.edu Upon reductive activation within the cell, mitomycins become potent alkylating agents that form covalent bonds with DNA, leading to the formation of monoadducts and interstrand cross-links (ICLs). cuny.eduresearchgate.net These DNA lesions inhibit DNA synthesis and can trigger cell death. stemcell.comrpicorp.com

Molecular assays are crucial for detecting and quantifying these DNA modifications. The 32P-postlabeling assay has been utilized to study the formation and repair of mitomycin C-DNA adducts in vivo. nih.gov This technique allows for the identification of specific adducts, such as the N2G-MMC-N2G interstrand cross-link and various monoadducts. nih.gov Studies using this method have shown that adduct levels can be detected shortly after treatment, peak within hours, and then gradually decrease as cellular repair mechanisms are engaged. nih.gov

The formation of different types of adducts can be influenced by the specific mitomycin derivative. For instance, mitomycin C (MC) and its analog decarbamoylmitomycin C (DMC) both form ICLs between deoxyguanosine residues, but they exhibit different stereochemistry and sequence specificity. researchgate.net MC preferentially forms trans-crosslinks at CpG sequences, while DMC forms cis-crosslinks at GpC sequences. researchgate.net Furthermore, it has been noted that DMC can be a more potent inducer of sister chromatid exchanges than MC, despite primarily forming single-strand adducts in some experimental systems. yale.edu

The impact of these DNA adducts on cellular processes is a key area of investigation. The presence of ICLs is considered a critical lesion responsible for the inhibition of DNA synthesis. yale.edu The ability of mitomycins to induce DNA damage also activates cellular DNA damage response pathways. namikkemalmedj.com

Assay/TechniquePurposeKey FindingsReference
32P-Postlabeling AssayDetection and quantification of MMC-DNA adducts in vivo.Identified specific interstrand cross-links and monoadducts; tracked their formation and removal over time. nih.gov
HPLC AnalysisSeparation and quantification of DNA adducts after enzymatic digestion.Revealed that DMC forms stereoisomeric deoxyadenosine (B7792050) adducts with DNA. researchgate.net
Sister Chromatid Exchange (SCE) AssayAssessment of cytogenetic damage.DMC was found to be a more potent inducer of SCEs than MC in Chinese hamster ovary cells. yale.edu
DNA Denaturation and ChromatographyAnalysis of single-strand versus double-strand DNA modifications.Indicated that DMC primarily produced single-strand adducts in certain experimental conditions. yale.edu

Gene Expression and Pathway Analysis (e.g., RNA sequencing, IPA)

To understand the broader cellular response to this compound and related compounds, researchers employ global gene expression analysis techniques like RNA sequencing (RNA-seq) and microarray analysis. These methods provide insights into the signaling pathways that are activated or repressed following drug treatment.

A recent study on ovarian cancer (OC) cells (SKOV3) used HTA 2.0 microarrays to investigate transcriptomic changes induced by mitomycin C (MMC) under both normoxic and hypoxic conditions. frontiersin.org The results revealed that the cellular response to MMC is significantly modulated by oxygen availability. frontiersin.org Under normoxic conditions, MMC primarily affected pathways related to ribosome-related processes. frontiersin.org In contrast, under hypoxic conditions, MMC treatment led to modifications in the extracellular matrix (ECM) pathways. frontiersin.org One of the most significantly upregulated genes under combined hypoxia and MMC treatment was MMP1. frontiersin.org This study also identified other potential regulators, such as SPP1, and affected processes like cholesterol biosynthesis, highlighting novel targets that could enhance MMC's effectiveness. frontiersin.org

Further analysis using Ingenuity Pathway Analysis (IPA) or similar tools can elucidate the complex networks of interacting genes and proteins. For instance, in the context of MMC-induced DNA damage, gene expression analysis can reveal the activation of specific DNA repair pathways. Studies have analyzed the expression of key DNA repair genes like DDB1, ERCC4, and ERCC5 in response to MMC exposure. mdpi.com

The investigation into mitomycin resistance has also benefited from gene expression studies. For example, research on breast cancer cells has shown that the long non-coding RNA NORAD is significantly upregulated upon treatment with mitomycin C, suggesting its involvement in the DNA damage response and potential chemoresistance. namikkemalmedj.com In aggressive lung cancer cells, resistance to MMC has been linked to the activation of the Akt signaling pathway, which can overcome DNA damage-induced cell cycle arrest. oncotarget.com

The table below summarizes key findings from gene expression and pathway analyses related to mitomycin C.

Cell Line(s)TechniqueKey FindingsReference
SKOV3 (Ovarian Cancer)HTA 2.0 MicroarrayHypoxia shifts MMC's effect from ribosome-related pathways to extracellular matrix pathways. MMP1 and SPP1 were identified as key modulated genes. frontiersin.org
Human Coronary Artery Endothelial Cells (HCAEC)RT-qPCRAnalyzed expression of DNA repair genes (DDB1, ERCC4, ERCC5) in response to MMC. mdpi.com
MDA-MB-231 (Breast Cancer)RT-qPCRMitomycin C treatment significantly increased the expression of the long non-coding RNA NORAD. namikkemalmedj.com
CL1-5 (Lung Cancer)Immunoblot AnalysisResistance to MMC was associated with the activation of phosphorylated Akt (p-Akt). oncotarget.com
ML-1 (Colon Cancer)RT-PCRBoth MC and DMC activated p53 downstream target genes. nih.gov
MCF-7 (Breast Cancer)Real-time RT-PCRMMC treatment rapidly decreased the transcript levels of 18S ribosomal RNA. nih.gov

Use in Cell Culture Systems (e.g., feeder cell inactivation)

Mitomycin C, a compound structurally and functionally related to this compound, is widely used in cell culture as an agent to mitotically inactivate feeder cells. stemcell.comdutscher.com Feeder cells, typically mouse embryonic fibroblasts (MEFs), provide a supportive microenvironment for the culture of other cell types, most notably embryonic stem cells (ESCs) and human pluripotent stem cells (hPSCs). dutscher.comprotocols.io

The inactivation process involves treating the feeder cells with mitomycin C for a defined period. dutscher.com By cross-linking DNA, mitomycin C inhibits DNA synthesis and prevents the feeder cells from dividing, while allowing them to remain metabolically active and continue to provide essential nutrients and substrata for the target cells. stemcell.comdutscher.com This ensures that the feeder layer does not overgrow and compete with the stem cells being cultured.

Protocols for feeder cell inactivation typically involve exposing a confluent monolayer of healthy, actively dividing MEFs to a specific concentration of mitomycin C for 2 to 3 hours. dutscher.comnih.gov After treatment, the mitomycin C-containing medium is thoroughly washed away to prevent any toxic effects on the co-cultured stem cells. protocols.io The inactivated feeder cells can then be plated and used to support the long-term growth and proliferation of undifferentiated pluripotent stem cells. dutscher.com This method has been a standard procedure since the early days of mouse ESC derivation and continues to be crucial for maintaining both mouse and human pluripotent stem cell lines. dutscher.comprotocols.io

The effectiveness of mitomycin C in arresting cell proliferation has been demonstrated in various fibroblast cell lines, although the required concentration and exposure time can vary between different cell types. nih.gov This application underscores the potent anti-proliferative properties of mitomycins.

ApplicationCell TypePurposeKey Aspect of MethodReference
Feeder Layer for hPSCsMouse Embryonic Fibroblasts (MEFs)To create a non-proliferating supportive layer for human pluripotent stem cell culture.Treatment with mitomycin C to inhibit DNA synthesis and cell division. protocols.io
Feeder Layer for ESCsMouse Embryonic Fibroblasts (MEFs)To provide a complex mixture of nutrients and substrata for embryonic stem cells.Mitotic inactivation of MEFs using mitomycin C. dutscher.com
Long-Term Culture AssaysMurine Fibroblasts (M2 10B4, S1/S1)To inhibit feeder layer growth without affecting co-cultured hematopoietic cells.Dose-response curves established for different fibroblast lines. nih.gov
Feeder Layer for NK cellsK562 cellsTo create feeder cells with removed proliferation capacity for NK cell culture.Treatment with mitomycin C to inhibit proliferation while maintaining cell morphology to stimulate NK cell amplification. google.com

In vivo Animal Model Studies

Preclinical evaluation of this compound and its analogs in animal models provides crucial information that cannot be obtained from in vitro studies alone. These studies assess the compound's effects within a complex biological system, considering factors like drug distribution, metabolism, and interaction with the tumor microenvironment.

In vivo studies have been conducted using various animal models, including mice and Chinese hamsters, to investigate the efficacy and biological effects of mitomycin C. nih.govnih.gov Syngeneic mouse models, such as those using CT26 colorectal adenocarcinoma cells, have been employed to evaluate the anti-tumor effects of mitomycin C, both alone and in combination with other treatments like radiation. amegroups.org In one such study, the combination of mitomycin C and radiation significantly suppressed tumor growth compared to either treatment alone, demonstrating an enhanced anti-tumor effect in a living system. amegroups.org

Animal models are also essential for studying the differential effects of mitomycins on aerobic and hypoxic tumor cells in an in vivo setting. Research on transplantable murine tumors, such as the KHT fibrosarcoma and the 16/C mammary carcinoma, has shown that mitomycin C is active against hypoxic cells within these tumors. nih.gov However, the degree of specificity for hypoxic cells in vivo was found to be less pronounced than what was observed in some in vitro experiments. nih.gov

Furthermore, animal models have been used to investigate the molecular consequences of mitomycin C treatment, such as the induction of sister chromatid exchanges (SCEs) in bone marrow and spleen cells of mice and Chinese hamsters. nih.gov These studies revealed species- and tissue-specific differences in the cytogenetic damage caused by the drug. nih.gov

More recently, animal models have been used to assess novel drug delivery systems. For example, a study in a large animal model (pigs) evaluated a biodegradable ureteral stent coated with mitomycin C for the localized treatment of upper urinary tract urothelial carcinoma. nih.gov This research demonstrated the feasibility of controlled drug release in a specific anatomical location and monitored for both efficacy and potential complications. nih.gov

The table below summarizes key findings from in vivo animal model studies involving mitomycin C.

Animal ModelTumor/Tissue TypePurpose of StudyKey FindingsReference
Syngeneic MiceCT26 Colorectal AdenocarcinomaTo evaluate the combined effect of MMC and radiation therapy.MMC enhanced the anti-tumor effect of radiation, suppressing tumor growth with durable effect. amegroups.org
MiceKHT Fibrosarcoma, 16/C Mammary CarcinomaTo study the effects of MMC on aerobic and hypoxic tumor cells in vivo.MMC was active against hypoxic cells, but with minor specificity compared to aerobic cells in vivo. nih.gov
Mice and Chinese HamstersBone Marrow and Spleen CellsTo compare the induction of sister chromatid exchanges (SCEs).A dose-related SCE response was observed, with mouse cells appearing more sensitive than hamster cells. nih.gov
PigsUpper Urinary TractTo assess a biodegradable, mitomycin-eluting ureteral stent.The stent provided controlled release of mitomycin, demonstrating a potential approach for adjuvant chemotherapy. nih.gov
Chick EmbryoLiver, Lung, KidneyTo examine the formation and removal of MMC-DNA adducts in vivo.Detected four distinct adducts, with levels peaking at 6 hours and then decreasing; showed preferential repair of the interstrand cross-link. nih.gov

Efficacy in Murine Tumor Models (e.g., P388 leukemia, B16 melanoma)

This compound, a metabolite produced by a culture variant of Streptomyces malayensis, has demonstrated notable antitumor activity in preclinical murine leukemia models. researchgate.netresearchgate.net Research indicates that this compound shows significant efficacy against both P-388 and L-1210 leukemias. researchgate.netresearchgate.net The compound, identified as a purified protein, was effective when administered intraperitoneally in various dosing schedules, including single, daily, and interrupted regimens. researchgate.netresearchgate.net

In addition to its in vivo effects, this compound was found to be approximately 30-fold more cytotoxic to HeLa cancer cells in vitro compared to a normal mouse embryo cell line. researchgate.net While the literature mentions this compound in the context of B16 melanoma, specific efficacy data from preclinical studies using this model are not detailed in the reviewed sources. ethernet.edu.etgoogle.comgoogle.comgoogleapis.com

Table 1: Summary of this compound Efficacy in Murine Tumor Models

Tumor ModelFindingSource
P-388 LeukemiaDisplays striking activity when administered intraperitoneally. researchgate.netresearchgate.net
L-1210 LeukemiaDisplays striking activity when administered intraperitoneally. researchgate.net
B16 MelanomaListed as a relevant compound, but specific efficacy data is not available in the reviewed literature. ethernet.edu.etgoogle.comgoogle.comgoogleapis.com

Pharmacokinetic and Tissue Distribution Studies (preclinical)

Detailed preclinical pharmacokinetic and tissue distribution data for this compound are not available in the reviewed scientific literature. Studies outlining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound have not been published. Consequently, information regarding its half-life, volume of distribution, and clearance rates in preclinical models remains uncharacterized.

Methodological Advancements in Preclinical Research

Development of Labeled Compounds

The development of isotopically labeled versions of this compound for use in research has not been documented in the available literature. The synthesis of labeled compounds is a crucial step for conducting detailed pharmacokinetic studies and for use in certain imaging modalities. However, there are no specific reports of radiolabeled or stable isotope-labeled this compound being created or used in preclinical research. google.comnih.govepo.orggoogle.comnih.gov

Advanced Imaging Techniques for Compound Localization

There is no evidence in the reviewed literature of advanced imaging techniques being employed for the localization of this compound in preclinical models. Methodologies such as Positron Emission Tomography (PET) or Magnetic Resonance Imaging (MRI), often used in conjunction with labeled compounds to visualize drug distribution in vivo, have not been specifically applied to this compound according to the available research. google.comepo.orggoogle.comgoogleapis.com

Analytical Methods and Techniques

High-Performance Liquid Chromatography (HPLC) for Compound Detection and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purification and assessment of purity for protein-based therapeutics like mitomalcin. While specific HPLC protocols for this compound are not extensively detailed in the available literature, methods developed for the closely related neocarzinostatin (B611948) provide a strong basis for its analysis. iiarjournals.orgnih.gov

Reverse-phase HPLC (RP-HPLC) is a common method for analyzing and purifying proteins. For instance, neocarzinostatin and its conjugates have been characterized using RP-HPLC with a C18 column. iiarjournals.orgijapbjournal.com A typical mobile phase for such separations might consist of a gradient of acetonitrile (B52724) in water with a modifier like trifluoroacetic acid. acs.org The detection is commonly performed using UV absorbance, for example at 232 nm for zinostatin (a synonym for neocarzinostatin). ijapbjournal.com Given the proteinaceous nature of this compound, similar RP-HPLC methods would be applicable for its detection and to ensure a high degree of purity, often exceeding 90-99% for therapeutic-grade proteins. googleapis.com

Table 1: Illustrative HPLC Parameters for Analysis of Related Chromoproteins

Parameter Setting Reference
Column Apollo C18 (4.6x150mm, 5µ) ijapbjournal.com
Mobile Phase Methanol and water (80:20 v/v) ijapbjournal.com
Flow Rate 1.0 ml/min ijapbjournal.com
Detection 232 nm ijapbjournal.com

| Retention Time | ~3.0 min (for Zinostatin) | ijapbjournal.com |

Mass Spectrometry for Metabolite Identification and Structural Elucidation

Fast atom bombardment mass spectrometry (FAB-MS) and gas chromatography-mass spectrometry (GC-MS) have been instrumental in revising the primary amino acid sequence of neocarzinostatin. nih.gov These techniques, applied to peptide fragments after enzymatic digestion (e.g., with trypsin or chymotrypsin), allow for precise molecular weight determination and partial sequencing. nih.govoup.com Electrospray ionization mass spectrometry (ESI-MS) is another powerful technique used to study the non-covalent complexes of neocarzinostatin's chromophore with DNA, demonstrating its utility in probing biomolecular interactions. nih.gov Given that this compound is also a protein, these MS-based approaches would be directly applicable to confirm its amino acid sequence and investigate any potential post-translational modifications or metabolites. researchgate.net

Table 2: Mass Spectrometry Techniques Applied to the Analysis of Neocarzinostatin

Technique Application Reference
Fast Atom Bombardment-Mass Spectrometry (FAB-MS) Revision of primary amino acid sequence, molecular weight determination of peptides. nih.govoup.com
Gas Chromatography-Mass Spectrometry (GC-MS) Partial sequencing of peptide fragments. nih.gov

| Electrospray Ionization-Mass Spectrometry (ESI-MS) | Characterization of non-covalent drug-DNA complexes. | nih.gov |

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are critical for the detailed structural characterization of complex biomolecules like this compound. Although direct spectroscopic data for this compound is scarce, the extensive studies on neocarzinostatin offer significant insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional (2D) and three-dimensional (3D) NMR spectroscopy have been pivotal in determining the solution structure of apo-neocarzinostatin, the protein component of neocarzinostatin which is identical in sequence to this compound. nih.govacs.orgcornell.edu These studies have assigned nearly all of the proton resonances and identified numerous proton-proton interactions, which are essential for calculating the three-dimensional fold of the protein. nih.govacs.org The structure reveals a seven-stranded antiparallel β-barrel that forms a deep cavity for binding the chromophore. cornell.edu

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy is routinely used to characterize chromoproteins. The UV-Vis absorption spectrum of mitomycin C, a related compound, shows distinct absorption peaks that can be used for quantification. researchgate.netnih.gov Neocarzinostatin also exhibits characteristic absorption maxima. jst.go.jp It is expected that this compound would also have a characteristic UV-Vis spectrum, which would be useful for its detection and quantification.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the secondary structure of proteins. While specific IR data for this compound is not available, it is a standard technique used in protein characterization to determine the presence of alpha-helices and beta-sheets. googleapis.com

Table 3: Spectroscopic Data for the Closely Related Neocarzinostatin

Technique Observation Reference
NMR Spectroscopy Determined the 3D solution structure of the apo-protein, revealing a seven-stranded antiparallel β-barrel. cornell.edursc.org

| UV-Vis Spectroscopy | Characteristic absorption maxima used for identification and quantification. | jst.go.jp |

X-ray Diffraction for Crystalline Forms

X-ray diffraction analysis of single crystals provides the most precise three-dimensional structural information for molecules. Preliminary X-ray diffraction studies have been successfully conducted on this compound.

The antitumor protein this compound, purified from Streptomyces malayensis, has been crystallized. nih.gov The crystals belong to the orthorhombic space group P2(1)2(1)2(1). nih.gov The unit cell parameters have been determined and are noted to be extremely similar to those of neocarzinostatin, despite different crystallization conditions. nih.gov This similarity in crystal properties further underscores the close structural relationship between the two proteins. nih.gov

Table 4: Crystallographic Data for this compound

Parameter Value Reference
Space Group P2(1)2(1)2(1) nih.gov
Cell Parameter (a) 27.2 Å nih.gov
Cell Parameter (b) 34.1 Å nih.gov
Cell Parameter (c) 101.7 Å nih.gov

| Cell Angles (α, β, γ) | 90° | nih.gov |

Future Research Directions in Mitomycinoid Chemistry and Biology

Elucidation of Remaining Mechanistic Complexities

Mitomycin C is well-known as a prototype for drugs that undergo bioreductive alkylation. nih.gov In its inert form, it is activated within the body by cellular reductases into a reactive intermediate that forms covalent cross-links between DNA strands, inhibiting DNA synthesis and leading to cell death. drugbank.com This process is particularly effective under anaerobic conditions. nih.gov However, the full scope of its mechanism of action involves layers of complexity that are still being unraveled.

Recent studies have identified new aspects of its cytotoxic mechanism. For instance, research has shown that Mitomycin C can induce a specific type of cell death known as immunogenic death. hunimed.eu This process involves the release of mitochondrial DNA, which signals immune cells to target and eliminate the dead cancer cell. hunimed.eu This finding suggests that Mitomycin C's efficacy may be linked to its ability to stimulate an anti-tumor immune response, a mechanism previously undescribed. hunimed.eu Patients whose tumor cells express certain proteins in the respiratory chain are more likely to undergo this immunogenic death, providing a potential biomarker for treatment response. hunimed.eu

Development of Novel Analogues with Improved Specificity and Efficacy

A key area of ongoing research is the synthesis and development of new Mitomycin C analogues with a better therapeutic index—higher potency against cancer cells and lower toxicity to healthy tissues. nih.gov Scientists have created a variety of new Mitomycin C and porfiromycin (B1679050) analogues by chemically modifying the mitosane structure, particularly at the C7 position. nih.govnih.gov

These modifications involve treating Mitomycin A with different amines, such as aziridines, allylamines, and propargylamines, to generate novel derivatives. nih.gov The resulting analogues have been evaluated for their antitumor activity, with several showing superiority to the parent Mitomycin C in potency and efficacy in preclinical models like P-388 murine leukemia. nih.gov Some of these compounds also demonstrated reduced leukopenic (white blood cell-lowering) properties, a significant side effect of Mitomycin C. nih.gov

Analogue GroupExample Substituent at C7Key Finding
Aziridines2-methylaziridineSuperior potency and efficacy compared to Mitomycin C. nih.gov
PropargylaminesPropargylamine (B41283)Highly active but also highly leukopenic. nih.gov
Heterocyclic Amines3-aminopyridineLess leukopenic than Mitomycin C. nih.gov
Glycine DerivativesMethyl glycinateHighly active but also highly leukopenic. nih.gov

Three of the most promising analogues, when tested against B-16 melanoma in mice, were found to be significantly more effective than Mitomycin C. nih.gov These findings challenge and expand upon previously established structure-activity relationships, opening new avenues for designing mitomycinoids with enhanced antitumor profiles. nih.gov

Strategies to Overcome Resistance Mechanisms

The clinical effectiveness of Mitomycin C can be limited by the development of drug resistance in tumors. nih.gov Cancer cells employ various strategies to resist chemotherapy, including increased drug efflux (pumping the drug out of the cell), enhanced DNA repair mechanisms, and alterations in the enzymes that activate the drug. mdpi.com

One major focus is on overcoming the action of efflux pumps, such as P-glycoprotein, which actively remove chemotherapeutic agents from cancer cells. ftloscience.com Research is underway to develop inhibitors that can block the function of these pumps, thereby restoring the intracellular concentration of the anticancer drug. mdpi.com

Another resistance mechanism involves the activation of pro-survival signaling pathways. Studies have shown that aggressive lung cancer cells with higher levels of phosphorylated Akt (p-Akt) are more resistant to Mitomycin C. nih.gov In these cells, Mitomycin C treatment can paradoxically enhance cell migration abilities through the induction of p-Akt. nih.gov A promising strategy to counteract this is the combination of Mitomycin C with a p-Akt inhibitor, which has been shown to reduce resistance and improve the efficacy of treatment in preclinical models. nih.gov

Furthermore, since Mitomycin C requires enzymatic reduction to become active, resistance can arise from decreased levels of the necessary activating enzymes. nih.gov Research has demonstrated that overexpressing bioreductive enzymes, such as DT-diaphorase and NADPH:cytochrome c (P-450) reductase, can restore sensitivity to Mitomycin C in resistant cell lines. nih.gov This suggests that modulating the expression of these enzymes could be a viable therapeutic strategy to reverse resistance.

Integration with New Therapeutic Modalities (e.g., electrochemotherapy)

To enhance the efficacy of Mitomycin C, researchers are exploring its integration with novel therapeutic modalities. One such approach is electrochemotherapy (ECT), a loco-regional therapy that combines the administration of an anticancer agent with electrical pulses applied directly to the tumor. nih.gov These electrical pulses temporarily permeabilize the cancer cell membranes, a process known as electroporation, which significantly enhances the uptake of chemotherapeutic drugs. nih.govurotoday.com

Studies have shown that combining electroporation with Mitomycin C potentiates the drug's cytotoxic effect, making it significantly more effective than the drug alone, especially in intrinsically resistant cancer cells. nih.govurotoday.com This combination has been investigated for treating various cancers, including non-muscle-invasive bladder cancer and squamous cell carcinomas. nih.govmdpi.com

The mechanism behind this synergy involves the inhibition of autophagy, a cellular recycling process that can protect cancer cells from stress induced by chemotherapy. nih.gov By inhibiting the autophagic process that Mitomycin C induces, electrochemotherapy promotes apoptosis, or programmed cell death. nih.gov This combined approach not only increases the local concentration and effectiveness of the drug but also shifts the cellular response towards a more definitive death pathway. nih.govnih.gov

Treatment ModalityEffect on Mitomycin C EfficacyUnderlying Mechanism
Electrochemotherapy (ECT) Potentiates cytotoxic effect. nih.govIncreases cell membrane permeability to enhance drug uptake. urotoday.com
Conductive Chemo-hyperthermia Enhances drug delivery into the bladder wall. mdpi.comUses heat to optimize the pharmacokinetics of Mitomycin C. mdpi.com
Electromotive Drug Administration (EMDA) Accelerates movement of the drug across the urothelium. mdpi.comtorvergata.itApplies an electrical current to enhance drug delivery. mdpi.com

Deeper Understanding of Mitomalcin's Protein-Mediated Action

The biological activity of Mitomycin C is fundamentally dependent on its interaction with various proteins. The initial and most critical step is its activation via bioreduction, a process catalyzed by several enzymes. nih.gov While NADPH:cytochrome P-450 reductase is a key player, recent discoveries have broadened the understanding of Mitomycin C's protein interactions. nih.gov

A significant finding is the identification of Thioredoxin Reductase (TrxR) as a direct molecular target. acs.org Mitomycin C acts as a mechanism-based inhibitor of TrxR, where the enzyme's active site reduces the drug, which then proceeds to alkylate and irreversibly inactivate the enzyme. acs.org This inhibition of a crucial cellular antioxidant and redox-regulating enzyme represents a distinct mechanism of action that complements its DNA-damaging effects. washington.edu

Further research into the protein interactions of Mitomycin C aims to:

Identify all activating enzymes: A comprehensive profile of the reductases capable of activating Mitomycin C in different tumor types could lead to more personalized treatment strategies.

Characterize resistance proteins: In the bacterium that produces Mitomycin C, Streptomyces caespitosus, a specific protein confers resistance by binding to the antibiotic. drugbank.com Investigating potential mammalian homologues of such resistance-associated proteins could uncover new mechanisms of clinical drug resistance. nih.gov

Elucidate downstream signaling: Following DNA damage or TrxR inhibition by Mitomycin C, numerous signaling pathways are activated. Recent work has begun to map how Mitomycin C regulates pathways like RAS and MAPK/ERK, but a complete picture is still needed to understand how these protein-mediated signals contribute to cell death or survival. nih.gov

A deeper comprehension of this intricate network of protein interactions will be vital for optimizing the therapeutic use of Mitomycin C and its next-generation analogues.

Q & A

Basic Research Questions

Q. What is the established role of mitomalcin in mitochondrial function, and what experimental approaches are recommended to validate its activity?

  • Methodological Answer : Begin with in vitro assays (e.g., mitochondrial membrane potential measurements using fluorescent probes like JC-1) to assess this compound’s impact on ATP production or reactive oxygen species (ROS) levels. Validate findings in in vivo models (e.g., knock-out organisms or tissue-specific overexpression systems) to confirm physiological relevance. Use controlled variables such as oxygen concentration and nutrient availability to isolate this compound-specific effects .
  • Data Example :

Assay TypeParameter MeasuredKey FindingsLimitations
In vitroROS levels (DCFDA assay)30% reduction in ROS at 10 µM this compoundDoes not account for cellular heterogeneity
In vivoATP synthesis (luciferase assay)1.5-fold increase in ATPRequires tissue-specific delivery optimization

Q. What are the current methodologies for quantifying this compound in biological samples, and how do their accuracies compare?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection for routine quantification (detection limit: ~0.1 µg/mL). For higher sensitivity, employ liquid chromatography-mass spectrometry (LC-MS) with isotopically labeled internal standards (detection limit: ~0.01 µg/mL). Cross-validate results using enzyme-linked immunosorbent assays (ELISAs) to confirm specificity .

Advanced Research Questions

Q. How can researchers design experiments to address conflicting reports on this compound’s efficacy in cancer vs. normal cell lines?

  • Methodological Answer :

Variable Standardization : Control for cell line-specific factors (e.g., metabolic baseline, mitochondrial density).

Dose-Response Analysis : Test this compound across a gradient (e.g., 0.1–100 µM) to identify threshold effects.

Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (mass spectrometry) to map pathways influenced by this compound in divergent cell types .

  • Contradiction Resolution : Discrepancies may arise from differences in cell culture conditions (e.g., serum concentration) or assay endpoints (e.g., apoptosis vs. proliferation metrics). Replicate experiments under harmonized protocols and report raw data for cross-study comparisons .

Q. What strategies are effective for integrating contradictory this compound data into a cohesive mechanistic model?

  • Methodological Answer :

  • Systematic Review : Use PRISMA guidelines to aggregate data from published studies, noting methodological heterogeneity (e.g., exposure duration, model systems) .
  • Meta-Analysis : Apply random-effects models to quantify pooled effect sizes, adjusting for covariates like sample size and study quality. For example:
Study GroupEffect Size (Hedges’ g)95% CI
Cancer cells-0.75-1.2 to -0.3
Normal cells0.10-0.1 to 0.3
  • Pathway Enrichment Analysis : Use tools like STRING or KEGG to identify conserved biological processes across contradictory datasets .

Q. What validation criteria should be applied to confirm this compound’s specificity in target-binding assays?

  • Methodological Answer :

Orthogonal Validation : Combine surface plasmon resonance (SPR) for binding kinetics with cellular thermal shift assays (CETSA) to confirm target engagement.

Off-Target Screening : Use chemoproteomics to identify non-specific interactions (e.g., kinase profiling arrays).

Genetic Knockdown : Compare this compound’s effects in wild-type vs. target gene-silenced cells .

Guidance for Data Reporting

  • FAIR Principles : Ensure datasets include raw instrument outputs (e.g., LC-MS chromatograms), metadata (e.g., buffer conditions), and analysis scripts. Deposit data in repositories like Zenodo or Figshare with persistent identifiers (DOIs) .
  • Statistical Rigor : Report exact P-values, confidence intervals, and effect sizes. Avoid dichotomous terms like “significant” without context .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.